(R)-tert-Butylazetidine-2-carboxylate
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Overview
Description
®-tert-Butylazetidine-2-carboxylate is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butylazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tert-butyl 2-bromoacetate with an appropriate amine to form the azetidine ring. This reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butylazetidine-2-carboxylate may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of chiral catalysts or auxiliaries may be employed to ensure the enantioselectivity of the product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butylazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
®-tert-Butylazetidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of azetidine derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butylazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to various effects, including inhibition or activation of enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylazetidine-2-carboxylate: The non-chiral version of the compound.
tert-Butylazetidine-3-carboxylate: A structural isomer with the carboxylate group at a different position.
tert-Butylazetidine-2-carboxamide: An amide derivative with different chemical properties.
Uniqueness
®-tert-Butylazetidine-2-carboxylate is unique due to its chiral nature, which allows for enantioselective interactions with biological targets. This property makes it particularly valuable in the development of pharmaceuticals, where the specific orientation of molecules can significantly impact their efficacy and safety.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
tert-butyl (2R)-azetidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
KHNFEQCEQIAFES-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCN1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1 |
Origin of Product |
United States |
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